molecular formula C24H22N4O2 B2925747 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 1903165-91-2

3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2925747
CAS No.: 1903165-91-2
M. Wt: 398.466
InChI Key: YBBBPAVYGQRSCX-UHFFFAOYSA-N
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Description

3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole ( 1903165-91-2) is a synthetic compound with a molecular formula of C24H22N4O2 and a molecular weight of 398.46 g/mol. It belongs to the class of pyrrole-ligated oxadiazoles, a scaffold recognized in medicinal chemistry for its broad therapeutic potential . The 1,2,4-oxadiazole ring acts as a key pharmacophore, serving as a bioisostere for amides and esters, which can enhance metabolic stability and binding affinity in drug design . The specific structure of this compound, which integrates a pyrrole moiety, is of significant interest for constructing polyheterocyclic compounds aimed at investigating new biological activities . Researchers can explore its application in developing potential lead compounds for various therapeutic areas. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-25-23(30-26-17)22-16-28(15-21(22)18-7-3-2-4-8-18)24(29)19-9-11-20(12-10-19)27-13-5-6-14-27/h2-14,21-22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBPAVYGQRSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps. One common method involves the reaction of 4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidine with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key References
Target Compound 1,2,4-oxadiazole Methyl 4-Phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl N/A
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-oxadiazole 4-Pyridyl 2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl
5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) 1,2,4-oxadiazole 4-(Pyrrolidin-3-yloxy)phenyl 5-Nitro-2-furyl
(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole 1,2,4-oxadiazole Methyl (S)-2-Pyrrolidinyl
3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole 1,2,4-oxadiazole Methyl (2-Methyl-1H-imidazol-1-yl)methyl

Key Observations:

  • The target compound’s position 5 substituent is more sterically bulky than analogs like (1a) or (2e) , which may influence binding kinetics and solubility.
Antiviral Activity:
  • Compounds 1a and 1b (structurally related to the target) were synthesized as inhibitors of SARS-CoV-2 replication, demonstrating the therapeutic relevance of 1,2,4-oxadiazole derivatives in virology .
  • The target compound’s benzoyl-pyrrolidine moiety may enhance interactions with viral proteases or polymerases, though this requires experimental validation.
Antimicrobial Activity:
  • Compound 2e (5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole) showed activity against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis . The nitro group and furyl substituent are critical for this activity, features absent in the target compound.
Antitumor Potential:
  • Diaryl-1,2,4-oxadiazoles (e.g., 3,5-diaryl derivatives) reduced tumor cell counts and increased survival in murine models . The target compound’s aryl-rich substituents may confer similar properties, but its larger size could limit tissue penetration.

Physicochemical Properties

Property Target Compound (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole 3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole
Molecular Weight ~495 g/mol (estimated) 153.18 g/mol 192.21 g/mol
LogP (Predicted) High (bulky aromatics) ~0.5–1.5 ~1.0–2.0
Solubility Likely low Moderate Moderate

Implications:

  • The target compound’s high molecular weight and aromaticity suggest poor aqueous solubility, which may necessitate formulation optimization for in vivo applications.
  • Smaller analogs like (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole may exhibit better pharmacokinetic profiles .

Biological Activity

3-Methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring fused with pyrrole and phenyl groups. This structural diversity contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

  • Cell Lines Tested :
    • Prostate cancer (PC-3)
    • Colon cancer (HCT-116)
    • Renal cancer (ACHN)

The compound displayed IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells, indicating potent anticancer activity compared to standard treatments .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been observed to target key signaling pathways such as NF-kB, leading to reduced proliferation of cancer cells .

Table of Biological Activities

Activity TypeIC50 Values (µM)Target Cell Lines
Anticancer0.67PC-3 (Prostate)
0.80HCT-116 (Colon)
0.87ACHN (Renal)
AntimicrobialVariesVarious bacterial strains
Anti-inflammatoryVariesIn vitro assays

Study 1: Anticancer Efficacy

In a comprehensive study by Arafa et al., various oxadiazole derivatives were synthesized and screened for their anticancer activity. The study highlighted that the compound exhibited significant cytotoxic effects against leukemia and melanoma cell lines, with growth inhibition percentages reaching up to 98.74% in some cases .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of oxadiazoles. It was found that compounds similar to the one could induce apoptosis through caspase activation and PARP cleavage, further supporting their potential as therapeutic agents in cancer treatment .

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